REACTION_CXSMILES
|
[N:1]1[C:8]([Cl:9])=[N:7][C:5](Cl)=[N:4][C:2]=1Cl.[CH2:10]([OH:22])[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21].[OH-:23].[Na+].C(Cl)(Cl)Cl>O1CCOCC1>[CH2:10]([O:22][C:2]1[N:4]=[C:5]([O:23][CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH3:10])[N:7]=[C:8]([Cl:9])[N:1]=1)[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21] |f:2.3|
|
Name
|
|
Quantity
|
18.4 g
|
Type
|
reactant
|
Smiles
|
N1=C(Cl)N=C(Cl)N=C1Cl
|
Name
|
|
Quantity
|
38 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)O
|
Name
|
|
Quantity
|
9.9 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
further treated
|
Type
|
CUSTOM
|
Details
|
After evaporation
|
Type
|
CUSTOM
|
Details
|
there were obtained 30.4 g of a white, solid substance which
|
Type
|
CUSTOM
|
Details
|
upon recrystallization from ethanol
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCC)OC1=NC(=NC(=N1)OCCCCCCCCCCCC)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 60.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |